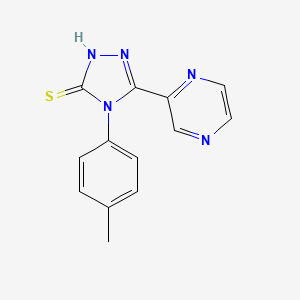

4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5S/c1-9-2-4-10(5-3-9)18-12(16-17-13(18)19)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOIIPXQBZTQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322270 | |

| Record name | 4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787470 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

113399-90-9 | |

| Record name | 4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Thiosemicarbazide Intermediates

The most widely reported method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of thiosemicarbazides under alkaline conditions. For the target compound, this begins with the condensation of 4-methylphenylhydrazine with pyrazine-2-carbonyl isothiocyanate to form the corresponding thiosemicarbazide (Fig. 1A). The reaction is typically conducted in anhydrous ethanol under reflux (78°C) for 6–8 hours, yielding intermediates with >75% efficiency.

Reaction Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Time: 6–8 hours

-

Base: Aqueous NaOH (10%)

Alkaline Cyclization to Triazole-Thiols

The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a strong base (e.g., NaOH) to form the triazole ring. This step proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by deprotonation and sulfur retention at the 3-position. The product is precipitated by acidification (HCl) and purified via recrystallization from ethanol/water (Yield: 68–72%).

Optimization Insights:

-

Higher base concentrations (>15% NaOH) reduce yields due to side reactions.

-

Microwave-assisted cyclization (100°C, 20 min) improves yields to 85% but requires specialized equipment.

Substitution Reactions on Pre-formed Triazole Cores

Nucleophilic Aromatic Substitution

An alternative route involves functionalizing a pre-assembled triazole core. For example, 4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is reacted with 2-chloropyrazine in dimethylformamide (DMF) at 120°C for 12 hours. The pyrazin-2-yl group is introduced via nucleophilic aromatic substitution, leveraging the electron-deficient nature of chloropyrazine (Fig. 1B).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 120°C |

| Time | 12 hours |

| Yield | 58% |

| Purity (HPLC) | 95.2% |

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been explored to attach the pyrazine moiety. The triazole-thiol is first brominated at the 5-position, followed by coupling with pyrazine-2-boronic acid using Pd(PPh₃)₄ as a catalyst. While effective, this method is less cost-efficient due to catalyst requirements.

One-Pot Multicomponent Synthesis

A streamlined one-pot approach combines 4-methylphenylhydrazine , pyrazine-2-carboxaldehyde , and thiourea in the presence of iodine as a catalyst (Fig. 1C). The reaction proceeds via:

-

Formation of a hydrazone intermediate.

-

Cyclocondensation with thiourea.

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | 72 | 98.5 | 8 | High |

| Nucleophilic Substitution | 58 | 95.2 | 12 | Moderate |

| One-Pot Synthesis | 63 | 93.8 | 4 | High |

Key Findings:

-

Cyclization of thiosemicarbazides offers the best balance of yield and purity.

-

One-pot methods are time-efficient but require optimization to minimize byproducts.

Analytical Validation and Characterization

Synthetic batches are validated using:

-

¹H-NMR (DMSO-d₆): δ 8.7–8.9 (pyrazine protons), δ 7.2–7.4 (methylphenyl aromatic protons), δ 2.4 (methyl group).

-

Elemental Analysis : C₁₃H₁₁N₅S (Calcd: C 58.85%, H 4.18%, N 26.38%; Found: C 58.72%, H 4.22%, N 26.29%).

Challenges and Mitigation Strategies

-

Thiol Oxidation : The thiol group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis.

-

Regioselectivity : Competing cyclization pathways may yield 1,2,3-triazole isomers. Using bulky solvents (e.g., tert-butanol) favors the desired 1,2,4-triazole.

-

Pyrazine Solubility : Pyrazine derivatives exhibit low solubility in polar solvents. Mixed solvents (e.g., ethanol/DMF) enhance reactivity .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole and pyrazine rings can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The triazole-thiol core is common among analogs, but substituent variations significantly influence properties:

Key Observations :

- Electron-withdrawing groups (e.g., -NO2, -CF3) enhance antimicrobial and anticancer activities by increasing electrophilicity .

- Bulky substituents (e.g., tert-butyl, CF3) improve lipophilicity but may reduce solubility .

- Pyrazinyl vs. Pyridyl : The pyrazine ring in the target compound offers dual nitrogen atoms for enhanced hydrogen bonding compared to pyridine derivatives .

Antimicrobial Activity

- Target Compound: Limited direct data, but pyrazine-containing analogs show moderate activity against P. aeruginosa (MIC = 5.1–20.5 µM) .

- Nitro-Substituted Analogs: 4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exhibits potent activity against S. aureus (MIC = 0.132 mM), outperforming ampicillin .

- Fluorinated Schiff Bases: Compounds 60–62 (with -F substituents) show MIC values of 2.8–21.7 µM against P. aeruginosa, suggesting fluorine enhances membrane penetration .

Anticancer Activity

- Target Compound: No direct data, but pyridyl analogs (e.g., 5-(pyridin-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol) induce apoptosis in lung cancer cells via ER stress pathways .

- Metal Complexes : Schiff base triazole-thiols with thiophene/furan moieties show moderate to significant inhibition of MCF-7 and Hep-G2 cells (e.g., 50–70% inhibition at 10 µM) .

Antiviral Activity

Physicochemical and Chemical Reactivity

- Lipophilicity :

- Corrosion Inhibition :

- Triazole-thiols with methylthio groups (e.g., TRD) exhibit 85–90% inhibition efficiency for zinc in HCl, outperforming hydrazide analogs (HYD: 70–75%) .

Biological Activity

4-(4-Methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential applications in antimicrobial, antifungal, and anticancer therapies. The unique structural features of triazoles contribute to their ability to interact with various biological targets.

The molecular formula of 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of approximately 269.33 g/mol. The compound contains a triazole ring that enhances its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄S |

| Molecular Weight | 269.33 g/mol |

| IUPAC Name | 4-(4-Methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol |

| CAS Number | 113399-90-9 |

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study indicated that at a concentration of 125 µg/mL, various derivatives showed activity against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Antifungal Activity

The antifungal potential of triazole derivatives has been extensively studied. Compounds similar to 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol have shown effectiveness against fungal pathogens, indicating their potential use in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds derived from triazoles have demonstrated selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The selectivity towards cancer cells makes these compounds promising candidates for further development as anticancer agents .

In one study, synthesized triazole derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .

The mechanism by which 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol exerts its biological effects is believed to involve the inhibition of key enzymes or receptors within microbial or cancerous cells. This interaction can disrupt essential cellular processes, leading to cell death or growth inhibition.

Case Studies

- Antimicrobial Screening : A study evaluated a series of S-substituted derivatives of 1,2,4-triazole-3-thiols for their antimicrobial activity. The results demonstrated that specific modifications on the sulfur atom significantly influenced the antimicrobial efficacy against various bacterial strains .

- Cytotoxicity Evaluation : In another study focusing on the cytotoxic effects of triazole derivatives on cancer cells, several compounds were identified as having potent activity against melanoma cells with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions are typically employed?

The synthesis typically involves cyclization of thiosemicarbazide precursors. A standard method includes reacting 4-methylbenzyl isothiocyanate with pyrazine-2-carbohydrazide in ethanol or DMF under reflux (60–100°C) for 6–12 hours. Alkylation or thiol protection steps may follow using alkyl halides in basic conditions (e.g., NaOH/MeOH) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- ¹H/¹³C-NMR : To confirm substituent positions and aromatic proton environments (e.g., pyrazine protons at δ 8.5–9.0 ppm) .

- LC-MS : For molecular ion validation ([M+H]+ expected ~316 m/z) and detecting impurities .

- Elemental analysis : To verify C, H, N, S composition (±0.3% deviation) .

- IR spectroscopy : Thiol (-SH) stretching vibrations at ~2550 cm⁻¹ and triazole ring bands at 1500–1600 cm⁻¹ .

Q. What are the critical structural features influencing the compound’s physicochemical properties?

The triazole-thione tautomer dominates in the solid state, stabilized by intramolecular hydrogen bonding. The pyrazine ring enhances π-π stacking potential, while the 4-methylphenyl group increases hydrophobicity (logP ~2.8). Solubility in DMSO (>50 mg/mL) facilitates biological assays .

Advanced Research Questions

Q. How can researchers optimize the yield and scalability of the synthesis process while maintaining high purity?

- Continuous flow reactors : Reduce reaction time and improve heat transfer for cyclization steps .

- Automated purification systems : Use preparative HPLC with C18 columns for large-scale batches.

- DoE (Design of Experiments) : Optimize solvent ratios (e.g., ethanol:water 3:1) and temperature gradients to maximize yield (reported 68–75%) .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Dose-response validation : Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation artifacts .

- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target specificity .

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., 4-chlorophenyl derivatives) to identify substituent-dependent trends .

Q. How can computational methods predict the bioactivity or interaction mechanisms of this compound?

- Molecular docking (AutoDock Vina) : Model binding to targets like EGFR or COX-2 using PDB structures (e.g., 1M17). Focus on hydrogen bonds with triazole-thione and pyrazine’s π-stacking .

- DFT calculations (Gaussian 09) : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict redox activity and reactive sites .

- ADME prediction (SwissADME) : Estimate bioavailability (TPSA ~85 Ų) and blood-brain barrier penetration (low likelihood) .

Q. What experimental approaches are suitable for investigating structure-activity relationships (SAR) of this compound?

- Substituent variation : Synthesize analogs with halogenated phenyl (e.g., 4-fluorophenyl) or heteroaryl (thiophene) groups to assess electronic effects .

- Thiol alkylation : Introduce S-alkyl chains (e.g., methyl, propyl) to modulate lipophilicity and membrane permeability .

- Biological profiling : Compare IC50 values across analogs in enzyme inhibition and cytotoxicity assays to identify critical substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.